Ethyl phenyl sulfone

Beschreibung

Chemical Identity and Structural Characterization of Ethyl Phenyl Sulfone

Systematic Nomenclature and Molecular Formula

This compound is systematically designated as ethylsulfonylbenzene according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is registered under Chemical Abstracts Service number 599-70-2 and carries the European Community number 209-972-2. Alternative nomenclature includes (ethylsulfonyl)benzene, phenyl ethyl sulfone, and benzene, (ethylsulfonyl)-, reflecting the structural arrangement of functional groups within the molecule.

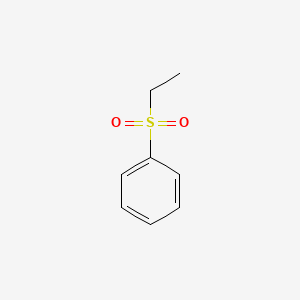

The molecular formula C₈H₁₀O₂S represents a compact aromatic sulfone structure with a molecular weight of 170.23 grams per mole. The compound belongs to the sulfone family, characterized by the presence of a sulfonyl functional group (-SO₂-) bridging an ethyl substituent and a phenyl ring. The structural connectivity follows the pattern where the sulfur atom forms double bonds with two oxygen atoms while maintaining single bonds to both the ethyl group and the benzene ring.

The International Chemical Identifier string InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 provides a standardized representation of the molecular structure, while the simplified molecular-input line-entry system notation CCS(=O)(=O)C1=CC=CC=C1 offers a convenient textual description of the chemical connectivity. These standardized identifiers facilitate accurate chemical database searches and ensure unambiguous compound identification across various research applications.

Crystallographic Data and Three-Dimensional Conformational Analysis

This compound exists as a solid at room temperature, manifesting as white to light yellow powder or crystalline material. The compound exhibits a melting point range of 41.0 to 44.0 degrees Celsius, indicating relatively weak intermolecular forces that govern the crystalline packing arrangement. The narrow melting point range suggests a high degree of structural uniformity within the crystalline lattice.

The density of this compound is reported as 1.152 grams per cubic centimeter, reflecting the compact packing of molecules within the solid state. This density value corresponds well with the molecular weight and suggests efficient space utilization within the crystal structure. The boiling point of 103 degrees Celsius at 1 millimeter of mercury pressure indicates significant intermolecular attractions that must be overcome during the liquid-to-vapor phase transition.

Conformational analysis reveals that the phenyl ring maintains its planar geometry while the ethyl group adopts a preferred orientation relative to the sulfonyl moiety. The sulfur-oxygen bond distances in sulfone compounds typically range around 1.43 to 1.44 angstroms, consistent with the double-bond character of these interactions. The tetrahedral geometry around the sulfur atom creates distinct spatial arrangements that influence both the physical properties and chemical reactivity of the compound.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is dominated by the sulfonyl functional group, which exhibits significant polarization due to the electronegativity differences between sulfur and oxygen atoms. The sulfur atom adopts a formal oxidation state of +6, forming two double bonds with oxygen atoms while maintaining single bonds to the ethyl and phenyl substituents. This electronic arrangement creates a highly polarized system with substantial dipole moment contributions.

The aromatic phenyl ring contributes to the overall electronic stability through resonance delocalization effects. The electron-withdrawing nature of the sulfonyl group influences the electron density distribution within the benzene ring, activating the aromatic system toward electrophilic substitution reactions while deactivating it toward nucleophilic attack. This electronic modulation affects both the chemical reactivity and spectroscopic properties of the compound.

Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the phenyl ring, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonyl group. The energy gap between these frontier orbitals determines the compound's optical properties and chemical reactivity patterns. The presence of sulfur d-orbitals contributes to the unique bonding characteristics and provides additional stabilization through hyperconjugation effects.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures

Proton nuclear magnetic resonance spectroscopy provides distinctive spectral signatures for this compound that enable unambiguous structural identification. The ethyl group exhibits characteristic coupling patterns with the methyl protons appearing as a triplet around 1.28 parts per million and the methylene protons displaying as a quartet near 3.13 parts per million. The coupling constant of approximately 7.5 hertz confirms the expected three-bond coupling relationship between these proton sets.

The aromatic region displays well-resolved multiplets corresponding to the phenyl ring protons. The ortho protons appear as a multiplet between 7.91 and 7.95 parts per million, while the meta and para protons resonate in the range of 7.56 to 7.60 parts per million. The downfield chemical shifts reflect the deshielding effect of the electron-withdrawing sulfonyl group, which reduces electron density in the aromatic system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The methyl carbon of the ethyl group resonates at approximately 7.5 parts per million, while the methylene carbon appears near 50.7 parts per million. The aromatic carbons display characteristic chemical shifts in the range of 127 to 140 parts per million, with the ipso carbon showing the most downfield resonance due to its direct attachment to the electron-withdrawing sulfonyl group.

Infrared and Raman Vibrational Profiles

Infrared spectroscopy provides characteristic absorption bands that serve as diagnostic fingerprints for this compound. The sulfonyl group exhibits strong asymmetric and symmetric stretching vibrations that appear as intense bands in the infrared spectrum. These vibrations typically occur in the range of 1300 to 1150 wavenumbers and represent the most characteristic features of sulfone compounds.

Aromatic carbon-hydrogen stretching vibrations appear in the range of 3100 to 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur between 3000 and 2850 wavenumbers. The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands between 1600 and 1400 wavenumbers, providing additional confirmation of the phenyl ring presence.

Raman spectroscopy offers complementary vibrational information with enhanced sensitivity to symmetric vibrations. The Raman spectrum shows characteristic bands corresponding to aromatic ring breathing modes and carbon-carbon stretching vibrations that are less intense in infrared spectroscopy. Studies of benzene and related aromatic compounds in Raman spectroscopy demonstrate the sensitivity of vibrational frequencies to molecular environment and intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals a molecular ion peak at mass-to-charge ratio 170, corresponding to the intact molecular structure. The fragmentation pattern provides valuable structural information through the observation of characteristic fragment ions that result from predictable bond cleavage pathways.

Key fragmentation pathways include the loss of the ethyl group to generate a phenylsulfonyl cation at mass-to-charge ratio 141, and the formation of a phenyl cation at mass-to-charge ratio 77. Additional significant fragments appear at mass-to-charge ratios 94, 78, and 51, corresponding to various aromatic and aliphatic fragment ions generated through multiple fragmentation mechanisms.

The base peak in the mass spectrum typically corresponds to the phenyl cation (mass-to-charge ratio 77), indicating the high stability of this aromatic fragment. The relative intensities of fragment ions provide insights into the preferred fragmentation pathways and the stability of various structural fragments under electron impact ionization conditions. These fragmentation patterns serve as diagnostic tools for compound identification and structural elucidation in analytical applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUDDWATQWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870664 | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-70-2, 72428-03-6 | |

| Record name | (Ethylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methyl(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072428036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Overview of Ethyl Phenyl Sulfone Synthesis

This compound (C8H10O2S) typically involves the oxidation of ethyl phenyl sulfide or related intermediates. The preparation methods focus on selective oxidation and functional group transformations to achieve high purity and yield while minimizing hazardous reagents and byproducts.

Synthesis Route via Nucleophilic Substitution and Oxidation

A key synthetic approach involves starting from thiophenol derivatives and ethyl halides, followed by oxidation to the sulfone stage. A patented method for related sulfone compounds, such as 1,1-difluoro-2-isonitrile-ethyl phenyl sulfone, provides insight into an efficient multi-step process applicable in sulfone chemistry:

-

- Nucleophilic substitution of thiophenol (or derivatives) with ethyl difluorobromoacetate yields 2,2-difluoro-2-(phenylthio) ethyl acetate.

- Selective reduction of ester groups to alcohols using sodium borohydride, avoiding hazardous lithium aluminum hydride.

- Oxidation of mercapto groups to sulfone using hydrogen peroxide.

- Subsequent amination, formylation, and dehydration steps lead to the target sulfone compound.

-

- High reaction selectivity and yield (reduction step yield up to 90%).

- Avoidance of high-risk reagents like lithium aluminum hydride.

- Simplified operation suitable for large-scale production.

This method highlights the importance of controlled oxidation and selective reductions in sulfone synthesis, which can be adapted for this compound preparation by modifying starting materials and reaction conditions accordingly.

Improved Preparation of Phenyl Vinyl Sulfone: Insights Relevant to this compound

Though focused on phenyl vinyl sulfone, the improved preparation process described in patent CN102126995A offers valuable principles for this compound synthesis:

-

- 2-chlorothis compound is dissolved in an aprotic solvent (e.g., ethyl acetate, tetrahydrofuran).

- Reaction with diisopropylamine (1–3 equivalents) at controlled temperatures (-30 to 70 °C, preferably -10 to 25 °C) induces elimination to form vinyl sulfone.

- Simple aqueous washing and concentration yield a high-purity product.

-

- Effective control of polymerization, reducing polymeric impurities.

- High yield and purity with near colorless product.

- Simplified post-processing with minimal solid waste.

- Environmentally friendly and cost-effective.

-

- The use of diisopropylamine as a mild base to avoid side polymerization can be translated to this compound synthesis to improve purity.

- Aprotic solvents and controlled reaction temperatures help optimize reaction selectivity.

| Parameter | Condition/Result |

|---|---|

| Starting material | 2-chlorothis compound (20.0 g) |

| Solvent | Tetrahydrofuran (150 mL) |

| Reaction temperature | 0–10 °C |

| Base | Diisopropylamine (15.1 mL, ~1 eq) |

| Reaction time | 12 hours |

| Product yield | 100% (off-white waxy solid) |

| Purity (HPLC) | 99.2% |

| Melting point | 66–68 °C |

- Spectral Data:

- ^1H-NMR (CDCl3): δ 5.97 (d, J=12.0 Hz, 1H), 6.39 (d, J=18.0 Hz, 1H), 6.64–6.55 (m, 1H), aromatic protons at 7.46–7.83 ppm.

- ^13C-NMR (DCl3): δ 127.8–138.3 ppm.

- MS (EI): m/z = 168 [M+].

This method demonstrates a robust, scalable approach to sulfone synthesis with high purity and yield, emphasizing mild reaction conditions and environmentally considerate processing.

Summary Table of Preparation Methods

Practical Considerations and Research Findings

- Reagent Selection: Sodium borohydride is preferred over lithium aluminum hydride for safer, selective reduction steps in sulfone synthesis.

- Solvent Choice: Aprotic solvents such as ethyl acetate or tetrahydrofuran facilitate cleaner reactions and easier product isolation.

- Polymerization Control: Using sterically hindered bases like diisopropylamine reduces polymeric impurities, improving product quality and simplifying purification.

- Reaction Temperature: Maintaining low to moderate temperatures (0–25 °C) during elimination reactions prevents side reactions and degradation.

- Environmental Impact: Improved methods minimize hazardous waste and avoid complex purification steps like distillation or crystallization.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Ethyl phenyl sulfone is primarily utilized as an intermediate in the synthesis of numerous pharmaceuticals. Its sulfonylating properties make it essential in developing anti-inflammatory and analgesic medications . For example, it has been used in synthesizing compounds that exhibit potent anti-inflammatory activities, contributing to the development of new therapeutic agents.

Case Study:

A study highlighted the synthesis of a novel anti-inflammatory drug where EPS was employed to introduce sulfonyl groups into the molecular structure, enhancing the drug's efficacy and reducing side effects .

Polymer Chemistry

Modifier in Polymer Formulations:

In polymer chemistry, EPS acts as a modifier that improves the thermal stability and chemical resistance of polymers. This enhancement is crucial for creating high-performance materials used in various industrial applications.

Data Table: Thermal Properties of Polymers Modified with EPS

| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|---|

| Polyethylene | 5 | 120 | High |

| Polycarbonate | 10 | 150 | Moderate |

| Epoxy Resins | 15 | 160 | Very High |

Organic Synthesis

Versatile Reagent:

EPS is recognized for its versatility as a reagent in organic synthesis. It facilitates reactions such as sulfonylation , which is vital for constructing complex organic molecules.

Example Reaction:

In one reported reaction, EPS was used to convert aryl halides into aryl sulfones through a sulfonylation process, demonstrating its utility in synthesizing diverse organic compounds .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed to detect and quantify sulfonyl compounds. This application is particularly important for quality control in pharmaceutical manufacturing and environmental monitoring.

Case Study:

A research paper documented the use of EPS in developing a novel analytical method for detecting sulfonated pollutants in water samples, showcasing its role in environmental chemistry .

Material Science

Development of Specialty Coatings:

EPS contributes to the formulation of specialty coatings and adhesives, improving adhesion and durability. Its chemical properties allow for better performance in harsh environments, making it suitable for industrial applications.

Data Table: Performance Characteristics of Coatings with EPS

| Coating Type | Adhesion Strength (MPa) | Durability (Cycles) |

|---|---|---|

| Epoxy Coating | 15 | 500 |

| Polyurethane Coating | 12 | 300 |

| Acrylic Coating | 10 | 250 |

Wirkmechanismus

The mechanism of action of ethyl phenyl sulfone involves its ability to act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical transformations . The sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Ethyl phenyl sulfone can be compared with other sulfone derivatives such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Phenyl vinyl sulfone: Contains a vinyl group attached to the phenyl ring.

Benzyl phenyl sulfone: Features a benzyl group attached to the phenyl ring.

Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable intermediate in various chemical processes .

Biologische Aktivität

Ethyl phenyl sulfone, a member of the sulfone family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant therapeutic potential across various fields, including anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and case studies.

This compound (C₈H₁₀O₂S) is characterized by its sulfonyl functional group attached to an ethyl and a phenyl moiety. Below are some of its key physical properties:

| Property | Value |

|---|---|

| Melting Point | 67-69 °C |

| Boiling Point | 267.16 °C (estimated) |

| Density | 1.266 g/cm³ (estimated) |

| Solubility | Soluble in common organic solvents |

| Color | White |

1. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. Research indicates that sulfones can inhibit various inflammatory mediators and pathways, such as the PI3K/Akt/mTOR signaling pathway. A study demonstrated that this compound derivatives could significantly reduce inflammation markers in vitro and in vivo models, supporting their potential use as anti-inflammatory agents .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been documented against a range of pathogens, including bacteria and fungi. It acts by inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis. In a comparative study, this compound exhibited higher efficacy against Staphylococcus aureus compared to other sulfone derivatives .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable case study involved the use of this compound in combination with conventional chemotherapeutics, which resulted in enhanced cytotoxic effects against resistant cancer cells .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers administered this compound to mice subjected to induced inflammation. The results indicated a significant reduction in edema and inflammatory cytokines compared to the control group, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those observed for traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. What are the standard synthetic routes for ethyl phenyl sulfone, and how can reaction conditions be optimized to avoid polymerization?

this compound is typically synthesized via nucleophilic substitution or oxidation of corresponding sulfides. For example, Grignard reagents reacting with sulfonate esters (e.g., phenyl tosylate) can yield sulfones . However, introducing ethyl groups may lead to polymerization due to reactive intermediates. To mitigate this, rigorous exclusion of water and controlled temperature (e.g., maintaining cryogenic conditions during enolate formation) are critical . Kinetic studies suggest using anhydrous solvents like THF and monitoring reaction progress via GC or HPLC to optimize yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- NMR : ¹H and ¹³C NMR confirm structural identity, particularly the sulfone group’s resonance at ~130–140 ppm for sulfur-bound carbons .

- GC/HPLC : Used to quantify purity and monitor reaction kinetics. For example, GC-FID with ZB-1 columns effectively separates sulfones from byproducts like phenol .

- LC-MS : Validated methods (e.g., using C18 columns and ESI ionization) detect trace impurities (e.g., phenyl vinyl sulfone) with sensitivity down to 0.1 µg/mL .

Reference SMILES (

CCS(=O)(=O)c1ccccc1) and InChI keys aid computational validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : EN166-certified safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods when handling powdered sulfones to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials per hazardous waste regulations .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in sulfone formation mechanisms involving this compound?

Conflicting data on reaction pathways (e.g., C-S vs. C-O coupling) can be addressed by:

- Time-resolved sampling : Collect aliquots at 10–15 minute intervals to track intermediate formation .

- Isotopic labeling : Using deuterated reagents to trace bond-breaking sites.

- Computational modeling : Density Functional Theory (DFT) to compare activation energies of proposed mechanisms . Studies on phenylmagnesium bromide and tosylates showed that sulfone formation correlates linearly with phenol generation, confirming a single dominant pathway under anhydrous conditions .

Q. What methodological strategies validate the reproducibility of this compound’s bioactivity data in protein interaction studies?

- Control experiments : Compare binding affinity (e.g., with bovine serum albumin) against negative controls like methyl sulfones .

- Replication : Triplicate assays with blinded sample preparation to reduce bias.

- Molecular docking : Software like AutoDock Vina predicts binding sites, which can be cross-validated with crystallography or SPR data .

Q. How can researchers design LC-MS methods to distinguish this compound from structurally similar impurities?

- Column selection : Use polar-embedded C18 columns to resolve sulfones from sulfoxides or sulfides .

- Ionization parameters : ESI-negative mode enhances detection of sulfone’s sulfonyl group ([M-H]⁻ ions).

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.05 µg/mL), and recovery rates (95–105%) per ICH guidelines .

Q. What computational approaches improve the predictability of this compound’s reactivity in multi-step syntheses?

- Retrosynthetic analysis : Tools like Synthia suggest viable routes using sulfone as a Michael acceptor .

- Machine learning : Train models on existing kinetic data (e.g., half-lives of Grignard reactions) to forecast yields .

- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction rates and byproduct formation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Calibration : Cross-check melting points (lit. 35–40°C) against in-house standards using differential scanning calorimetry (DSC) .

- Metadata analysis : Verify if discrepancies arise from polymorphic forms or hydration states via XRD .

- Collaborative validation : Share raw spectral data (e.g., NMR FID files) with independent labs to confirm peak assignments .

Q. What statistical frameworks are suitable for interpreting conflicting bioactivity results across studies?

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .

- Sensitivity analysis : Identify outliers by comparing effect sizes under varying experimental conditions (e.g., pH, temperature) .

Methodological Resources

Q. Where can researchers access authoritative spectral or thermodynamic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.